REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:6])([OH:5])[CH3:4].[NH2:7][CH2:8][CH2:9][OH:10]>>[OH:10][CH2:9][CH2:8][NH:7][CH2:2][C:3]([CH3:6])([OH:5])[CH3:4]
|
Name
|
|
Quantity
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135 mL
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Type
|
reactant
|
Smiles
|
ClCC(C)(O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
NCCO
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Type
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CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
ADDITION
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Details
|
A solution of sodium hydroxide (48.8 g) in methanol (440 ml) was added
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Type
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STIRRING
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Details
|
the resulting white suspension was stirred for 10 min
|
Duration
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10 min
|
Type
|
FILTRATION
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Details
|
The mixture was filtered through a pad of kieselguhr
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCNCC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |